molecular formula C23H13NO3S B4338279 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-3-carboxamide

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-3-carboxamide

Cat. No.: B4338279
M. Wt: 383.4 g/mol
InChI Key: JCUFQNUEYGAPNP-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-3-carboxamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core with two ketone groups at positions 9 and 10, linked to a benzothiophene moiety through a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Anthracene Derivative: Starting with anthracene, oxidation is carried out to introduce the ketone groups at positions 9 and 10, forming 9,10-anthraquinone.

    Amidation Reaction: The 9,10-anthraquinone is then reacted with 1-benzothiophene-3-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the desired carboxamide linkage.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The anthracene core can undergo further oxidation to form more complex quinone derivatives.

    Reduction: The ketone groups in the anthracene moiety can be reduced to form hydroxyanthracene derivatives.

    Substitution: The benzothiophene ring can participate in electrophilic aromatic substitution reactions, introducing various substituents at different positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Hydroxyanthracene derivatives.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry:

    Material Science: Used in the development of organic semiconductors and photovoltaic materials due to its conjugated system.

    Catalysis: Acts as a ligand in coordination chemistry for catalysis applications.

Biology and Medicine:

    Drug Development:

    Biological Probes: Used in fluorescence microscopy for imaging biological samples.

Industry:

    Dyes and Pigments: Utilized in the synthesis of dyes due to its chromophoric properties.

    Polymers: Incorporated into polymer matrices to enhance mechanical and thermal properties.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-3-carboxamide involves its ability to interact with biological macromolecules. The anthracene core can intercalate with DNA, disrupting the replication process and potentially leading to apoptosis in cancer cells. The benzothiophene moiety can interact with various proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

  • N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-methoxybenzamide
  • N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide
  • N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide

Comparison:

  • Structural Differences: While these compounds share the anthracene core, they differ in the substituents attached to the carboxamide group, which can significantly affect their chemical reactivity and biological activity.
  • Unique Properties: N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-3-carboxamide is unique due to the presence of the benzothiophene moiety, which imparts distinct electronic properties and potential for diverse applications in material science and medicine.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13NO3S/c25-21-14-7-1-2-8-15(14)22(26)20-16(21)9-5-10-18(20)24-23(27)17-12-28-19-11-4-3-6-13(17)19/h1-12H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUFQNUEYGAPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CSC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-3-carboxamide
Reactant of Route 3
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-3-carboxamide
Reactant of Route 4
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-3-carboxamide
Reactant of Route 5
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-3-carboxamide
Reactant of Route 6
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-3-carboxamide

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